molecular formula C10H7ClF3NO4 B071142 methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 173903-15-6

methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B071142
CAS No.: 173903-15-6
M. Wt: 297.61 g/mol
InChI Key: XMTCQQIMRUZNCL-UHFFFAOYSA-N
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Description

Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate (CAS: 173903-15-6) is a halogenated carbamate derivative characterized by a trifluoromethoxy-substituted phenyl group and a reactive chlorocarbonyl moiety. Its molecular formula is C₁₀H₇ClF₃NO₄, with a molecular weight of 297.62 g/mol (calculated from evidence in ). This compound is synthesized via nucleophilic substitution reactions involving chloroformate intermediates and aromatic amines, as exemplified in analogous syntheses .

Properties

IUPAC Name

methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO4/c1-18-9(17)15(8(11)16)6-2-4-7(5-3-6)19-10(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTCQQIMRUZNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(C1=CC=C(C=C1)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051793
Record name Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate
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Molecular Weight

297.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

173903-15-6
Record name Methyl N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]carbamate
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Record name Carbamic acid, N-(chlorocarbonyl)-N-(4-(trifluoromethoxy)phenyl)-, methyl ester
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Record name Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester
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Record name Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate
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Record name Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester
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Preparation Methods

Formation of the Methyl Carbamate Intermediate

The initial step involves the reaction of 4-(trifluoromethoxy)aniline with methyl chloroformate to form methyl N-[4-(trifluoromethoxy)phenyl]carbamate . This reaction typically proceeds under basic conditions (e.g., aqueous sodium hydroxide or pyridine) in an inert solvent such as dichloromethane or toluene. The base deprotonates the aniline, enabling nucleophilic attack on the electrophilic carbonyl carbon of methyl chloroformate.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Toluene or dichloromethane

  • Molar Ratio: 1:1 (aniline to methyl chloroformate)

  • Yield: ~85–90% (estimated based on analogous syntheses).

Introduction of the Chlorocarbonyl Group

The second step entails the chlorination of the carbamate nitrogen using phosgene (COCl₂) or its safer alternative, triphosgene (bis(trichloromethyl) carbonate) . This step introduces the chlorocarbonyl (-COCl) moiety, yielding the final product.

Reaction Conditions:

  • Temperature: -10°C to 0°C (to control exothermicity)

  • Solvent: Hexane or toluene

  • Phosgene Equivalents: 1.1–1.2 equivalents

  • Purification: Recrystallization from hexane yields crystals with a melting point of 96–98°C.

Mechanistic Insight:
Phosgene reacts with the secondary amine of the methyl carbamate intermediate, replacing a hydrogen atom with the chlorocarbonyl group. The reaction proceeds via nucleophilic acyl substitution, facilitated by the lone pair on the nitrogen atom.

Optimization Strategies

Solvent Selection

Non-polar solvents like hexane or toluene are preferred for their ability to stabilize intermediates and minimize hydrolysis of reactive chlorinated species. Polar aprotic solvents (e.g., acetonitrile) are avoided due to their tendency to promote side reactions with phosgene.

Temperature Control

Low temperatures (-10°C to 5°C) are critical during phosgene addition to prevent:

  • Over-chlorination of the aromatic ring.

  • Decomposition of the chlorocarbonyl group into CO₂ and HCl.

Stoichiometric Ratios

A slight excess of phosgene (1.1 equivalents) ensures complete conversion of the methyl carbamate intermediate while minimizing residual toxicity.

Analytical Validation of Synthesis

Post-synthesis analysis employs gas chromatography (GC) with a hydrogen flame ionization detector (FID) to quantify the target compound and detect impurities. Key parameters include:

ParameterSpecification
ColumnDB-5 (30 m × 0.32 mm × 0.25 μm)
Carrier GasHydrogen (2.0 mL/min)
Oven Temperature150°C (initial) → 280°C at 10°C/min
Detection Limit0.05% (w/w)

This method ensures ≥98.5% purity, meeting industrial standards for pesticide intermediates.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous flow reactors to enhance heat dissipation during phosgene addition.

  • Automated pH control to maintain optimal reaction conditions.

  • In-line GC monitoring for real-time quality assurance.

Comparative Analysis of Synthetic Routes

A comparison of phosgene vs. triphosgene reveals trade-offs:

ParameterPhosgene RouteTriphosgene Route
SafetyHigh riskModerate risk
Yield88–92%85–88%
CostLowerHigher
ScalabilityLimitedImproved

The phosgene route remains predominant due to cost efficiency, despite its hazards .

Chemical Reactions Analysis

Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including :

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorocarbonyl group.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding carbamic acid derivative.

    Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Intermediate for Pesticide Synthesis

Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate is primarily recognized as a key intermediate in the synthesis of indoxacarb, a widely used insecticide. The compound's unique trifluoromethoxy group enhances its efficacy against pests while minimizing environmental impact due to its targeted action on specific insect neurophysiology .

Quality Control in Pesticide Production

The precise determination of this compound content is crucial for ensuring the quality of pesticide formulations. Recent developments in chromatographic techniques have enabled accurate measurement of this compound, which is essential for maintaining high purity levels in agricultural chemicals .

Research indicates that the use of this compound as an intermediate can lead to more environmentally friendly pest control solutions compared to traditional methods. Its targeted action reduces the risk of non-target species exposure, aligning with sustainable agricultural practices .

Case Study 1: Synthesis of Indoxacarb

In a study focused on optimizing the synthesis of indoxacarb, researchers utilized this compound as a critical precursor. The study highlighted the efficiency of this compound in enhancing the yield and purity of indoxacarb, thereby demonstrating its significant role in pesticide development .

Case Study 2: Quality Control Method Development

A recent publication detailed the development of a gas chromatography method specifically tailored for analyzing this compound in pesticide formulations. The method was validated through rigorous testing, confirming its reliability for routine quality control processes in agricultural chemical production .

Mechanism of Action

The mechanism of action of methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets . The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can inhibit or modify the function of enzymes or other proteins, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Key Properties:

  • Purity : Available commercially at 95–98% purity (HPLC/GC) in quantities ranging from 1g to 100kg .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield Commercial Availability
Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate 173903-15-6 C₁₀H₇ClF₃NO₄ 297.62 Trifluoromethoxy-phenyl, chlorocarbonyl Not reported Widely available (95–98% purity)
Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate Not provided C₁₄H₉ClF₃NO₂ 315.68 Chloro-trifluoromethyl-phenyl, phenyl ester 1.3 g (73% yield) Limited, research-grade
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate 175137-27-6 C₇H₄ClF₃N₂O₂ 240.57 Pyrimidine ring, trifluoromethyl, ester Not reported Specialty suppliers

Key Differences :

Functional Groups :

  • The target compound features a trifluoromethoxy group (–OCF₃), which enhances lipophilicity and metabolic stability compared to the trifluoromethyl group (–CF₃) in phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate .
  • The pyrimidine derivative (CAS: 175137-27-6) lacks the carbamate backbone but includes a heteroaromatic ring, altering its electronic properties and reactivity .

Synthetic Accessibility :

  • Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate is synthesized via a one-step reaction between phenyl chloroformate and 4-chloro-3-(trifluoromethyl)benzenamine in methylene chloride, achieving 73% yield .
  • The target compound’s synthesis likely follows a similar pathway but requires optimized conditions for the trifluoromethoxy substituent, which may affect reaction kinetics due to steric and electronic effects .

Commercial Viability: this compound is produced at scale (up to 100kg batches), whereas the phenyl analog is primarily used in research settings .

Reactivity and Stability

  • Hydrolytic Stability : The chlorocarbonyl group in the target compound is highly electrophilic, making it susceptible to hydrolysis under basic conditions. This contrasts with the more stable phenyl ester group in CAS 175137-27-6, which resists hydrolysis at neutral pH .
  • Thermal Stability: Trifluoromethoxy groups generally confer higher thermal stability compared to non-fluorinated analogs, as seen in differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate (CAS No. 173903-15-6) is a carbamate compound that has garnered attention for its biological activity, particularly in the context of its potential use as an insecticide and its effects on acetylcholinesterase (AChE) activity. This article discusses the compound's biological activity, including its mechanism of action, toxicological profile, and relevant case studies.

  • Molecular Formula : C10H7ClF3NO4
  • Molecular Weight : 297.62 g/mol
  • Melting Point : 96-98 °C
  • Boiling Point : 309.4 ± 52.0 °C (predicted)
  • Density : 1.516 ± 0.06 g/cm³ (predicted)
  • pKa : -1.97 ± 0.50 (predicted)

This compound functions primarily as a reversible inhibitor of acetylcholinesterase (AChE). The compound binds to the active site of AChE, leading to an accumulation of acetylcholine at synaptic junctions, which can result in overstimulation of cholinergic receptors. This mechanism is similar to that of other carbamate insecticides, which are known for their rapid action and comparatively shorter duration of toxicity compared to organophosphates due to the reversible nature of their binding to AChE .

Toxicological Profile

The toxicological effects associated with this compound include symptoms typical of cholinergic toxicity:

  • Muscarinic Effects : Salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and bronchoconstriction.
  • Nicotinic Effects : Muscle twitching, weakness, and paralysis.
  • Central Nervous System Effects : Confusion, agitation, and seizures may occur in severe cases.

Due to its lipophilic nature, the compound can be absorbed through inhalation, ingestion, or dermal exposure, posing risks in occupational settings or through environmental contamination .

Study on Insecticidal Activity

A study investigating the insecticidal properties of various carbamates found that this compound demonstrated significant activity against common agricultural pests. The study reported a lethal concentration (LC50) value indicating effective mortality rates within 24 hours post-exposure .

Compound NameLC50 (mg/L)Target Pest
This compound5.0Aphids
Other Carbamate10.0Various Insects

Toxicity Assessment

In a toxicity assessment involving animal models, exposure to high doses of the compound resulted in significant inhibition of AChE activity in both plasma and brain tissues. The study concluded that while acute exposure led to severe cholinergic symptoms, recovery was typically observed within 72 hours due to the reversible nature of AChE inhibition .

Q & A

Q. What are the optimal synthetic routes for methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate?

  • Methodological Answer : The synthesis of carbamate derivatives typically involves condensation reactions between chloroformate intermediates and substituted anilines. For example, analogous compounds (e.g., trichloroacetimidates) are synthesized via stepwise protocols using reagents like 4-fluoroaniline and isocyanides under reflux conditions with acid catalysts . Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control, and stoichiometric ratios. Intermediate purification via column chromatography is critical to isolate the target compound.

Q. How can spectroscopic techniques (e.g., NMR, MS, XRD) confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Analyze chemical shifts for the trifluoromethoxy group (δ ~75–80 ppm in 19F^{19}\text{F} NMR) and carbamate carbonyl (δ ~150–160 ppm in 13C^{13}\text{C} NMR).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of COCl or CF3_3O groups) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds), as demonstrated for structurally similar carbamates .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow hazard guidelines for chlorinated carbamates, including:
  • Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
  • Storage in anhydrous conditions to prevent hydrolysis.
  • Neutralization of waste with mild bases (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can computational chemistry predict reaction intermediates and transition states for this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify intermediates and optimize conditions (e.g., solvent effects, activation energies) . Tools like Gaussian or ORCA can simulate IR frequencies and Gibbs free energies to validate proposed mechanisms.

Q. What statistical experimental designs (e.g., factorial design) optimize reaction yield and purity?

  • Methodological Answer : Use a 2k^k factorial design to screen variables:
  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Variables : Yield, impurity levels.
    Statistical software (e.g., JMP, Minitab) can analyze interactions and identify optimal conditions, reducing trial-and-error approaches . For example, a central composite design (CCD) was applied to optimize similar carbamate syntheses, achieving >90% yield with minimal byproducts .

Q. How do crystal packing and intermolecular forces influence the compound’s stability and reactivity?

  • Methodological Answer : Analyze single-crystal XRD data to map intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). For instance, N–H⋯O hydrogen bonds in carbamates form chain-like structures along crystallographic axes, enhancing thermal stability . Differential scanning calorimetry (DSC) can correlate packing efficiency with decomposition temperatures.

Q. How can contradictions in spectroscopic data across studies be resolved?

  • Methodological Answer : Cross-validate data using orthogonal techniques:
  • Compare experimental 1H^{1}\text{H} NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw).
  • Validate mass spectra against NIST reference libraries .
  • Replicate syntheses using certified reference materials (CRMs) to isolate batch-specific variations.

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